Cas no 861928-27-0 (4-Bromo-2-(trifluoromethyl)benzaldehyde)

4-Bromo-2-(trifluoromethyl)benzaldehyde structure
861928-27-0 structure
Product name:4-Bromo-2-(trifluoromethyl)benzaldehyde
CAS No:861928-27-0
MF:C8H4BrF3O
Molecular Weight:253.015972137451
MDL:MFCD09037472
CID:69059
PubChem ID:12187218

4-Bromo-2-(trifluoromethyl)benzaldehyde Properties

Names and Identifiers

    • 4-Bromo-2-(trifluoromethyl)benzaldehyde
    • 5-BROMO-2-FORMYLBENZOTRIFLUORIDE
    • 4-BROMO-ALPHA,ALPHA,ALPHA-TRIFLUORO-O-TOLUALDEHYDE
    • PubChem18506
    • 4-Bromo-2-((trifluoro methyl)benzaldehyde
    • PROPHDFGNNBHJX-UHFFFAOYSA-N
    • STL555334
    • BBL101538
    • 4-bromo-2-trifluoromethylbenzaldehyde
    • SBB064906
    • TRA0070499
    • TF10269
    • 4-Bromo-2-trifluoromethyl-benzaldehyde
    • BC00
    • 4-Bromo-2-(trifluoromethyl)benzaldehyde (ACI)
    • C8H4BrF3O
    • AKOS005067715
    • BS-2121
    • 861928-27-0
    • CS-W009464
    • 4-Bromo-2-(trifluoromethyl)benzaldehyde, AldrichCPR
    • MFCD09037472
    • SCHEMBL207592
    • EN300-174709
    • SY036228
    • DTXCID10430490
    • Z1269164777
    • DTXSID90479680
    • MDL: MFCD09037472
    • Inchi: 1S/C8H4BrF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-4H
    • InChIKey: PROPHDFGNNBHJX-UHFFFAOYSA-N
    • SMILES: O=CC1C(C(F)(F)F)=CC(Br)=CC=1

Computed Properties

  • 精确分子量: 251.94000
  • 同位素质量: 251.93976g/mol
  • Isotope Atom Count: 0
  • 氢键供体数量: 0
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 可旋转化学键数量: 1
  • 复杂度: 192
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • 互变异构体数量: nothing
  • XLogP3: 3
  • 拓扑分子极性表面积: 17.1
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Grayish yellow crystal
  • Density: 1.677
  • Melting Point: 48-50 ºC
  • Boiling Point: 243℃ at 760 mmHg
  • 闪点: 101 ºC
  • Refractive Index: 1.518
  • 水溶性: Sparingly soluble in water (0.083 g/L) (25°C).
  • PSA: 17.07000
  • LogP: 3.28040
  • 敏感性: Air Sensitive
  • Solubility: Not determined

4-Bromo-2-(trifluoromethyl)benzaldehyde Security Information

4-Bromo-2-(trifluoromethyl)benzaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

4-Bromo-2-(trifluoromethyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-174709-0.05g
4-bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 95%
0.05g
$19.0 2023-09-20
Enamine
EN300-174709-1.0g
4-bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 95%
1g
$38.0 2023-05-06
eNovation Chemicals LLC
D955934-5g
4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE
861928-27-0 98%
5g
$105 2024-06-07
Apollo Scientific
PC49241-1g
4-Bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 98+%
1g
£17.00 2025-03-22
Enamine
EN300-174709-0.25g
4-bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 95%
0.25g
$19.0 2023-09-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1400-1G
4-bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 95%
1g
¥ 264.00 2023-04-13
abcr
AB206172-100g
4-Bromo-2-(trifluoromethyl)benzaldehyde, 95%; .
861928-27-0 95%
100g
€753.30 2025-02-21
Apollo Scientific
PC49241-5g
4-Bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 98+%
5g
£64.00 2025-02-21
TRC
B700013-100mg
4-Bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0
100mg
$ 80.00 2022-06-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032734-5g
4-Bromo-2-(trifluoromethyl)benzaldehyde
861928-27-0 95%
5g
¥9388 2024-05-21

4-Bromo-2-(trifluoromethyl)benzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, -87 °C
1.2 15 min, -87 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  30 min, -87 °C
Reference
Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors
Ghisaidoobe, Amar T.; et al, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  2 h, -15 °C; 1 h, -15 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  25 °C
Reference
Efficient three-component synthesis of diversely substituted tetrahydro-1H-cyclopenta[c]quinolines
Nino, Patricia; et al, Indian Journal of Chemistry, 2016, (7), 854-881

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, -78 °C
1.2 15 min, -78 °C
1.3 Reagents: Sulfuric acid Solvents: Water
Reference
Halogen-lithium exchange between substituted dihalobenzenes and butyllithium: application to the regioselective synthesis of functionalized bromobenzaldehydes
Dabrowski, Marek; et al, Tetrahedron, 2005, 61(27), 6590-6595

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 10 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
Reference
Realizing n-Type Field-Effect Performance via Introducing Trifluoromethyl Groups into the Donor-Acceptor Copolymer Backbone
Wei, Congyuan ; et al, Macromolecules (Washington, 2019, 52(7), 2911-2921

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite ,  Iodine Solvents: Acetonitrile ;  18 h, rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  15 min, -87 °C
2.2 15 min, -87 °C
2.3 Reagents: Sulfuric acid Solvents: Water ;  30 min, -87 °C
Reference
Identification and Development of Biphenyl Substituted Iminosugars as Improved Dual Glucosylceramide Synthase/Neutral Glucosylceramidase Inhibitors
Ghisaidoobe, Amar T.; et al, Journal of Medicinal Chemistry, 2014, 57(21), 9096-9104

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt; 2 h, -90 °C
1.2 1 h, -90 °C; -90 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Imidazole Acceptor for Both Vacuum-Processable and Solution-Processable Efficient Blue Thermally Activated Delayed Fluorescence
Kusakabe, Yu; et al, ACS Omega, 2022, 7(19), 16740-16745

4-Bromo-2-(trifluoromethyl)benzaldehyde Raw materials

4-Bromo-2-(trifluoromethyl)benzaldehyde Preparation Products

4-Bromo-2-(trifluoromethyl)benzaldehyde Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:861928-27-0)4-Bromo-2-(trifluoromethyl)benzaldehyde
A15973
Purity:99%
Quantity:25g
Price ($):278.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:861928-27-0)4-BROMO-2-(TRIFLUOROMETHYL)BENZALDEHYDE
sfd12897
Purity:99%
Quantity:200KG
Price ($):Inquiry